2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted with a phenoxymethyl group at position 2 and a (1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl group at position 1. Such structural attributes make it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets, such as kinases or proteases .
Properties
IUPAC Name |
2-(phenoxymethyl)-1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c30-33(31,22-9-6-14-26-17-22)28-15-12-20(13-16-28)18-29-24-11-5-4-10-23(24)27-25(29)19-32-21-7-2-1-3-8-21/h1-11,14,17,20H,12-13,15-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBGEMXLCGILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions
Step 1: : Synthesis of phenoxymethyl derivatives: Phenol is treated with chloromethyl methyl ether in the presence of a base to yield phenoxymethyl.
Step 2: : Piperidine intermediate: The piperidine ring is formed via the cyclization of appropriate precursors such as N-substituted ethylenediamines.
Step 3: : Coupling reactions: The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine and formic acid, followed by incorporation of the pyridin-3-ylsulfonyl-piperidine and phenoxymethyl groups.
Industrial production methods Industrial production involves large-scale synthesis using automated reactors to ensure purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The benzimidazole and phenoxymethyl groups are susceptible to oxidation, forming respective oxides.
Reduction: : Reduction reactions can lead to the hydrogenation of the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitution reactions occur at the piperidine and phenoxymethyl sites.
Common reagents and conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substituents: Halides (chlorine, bromine), sulfonates (tosylates).
Major products formed from these reactions
Oxidized products: Benzimidazole oxides.
Reduced products: Hydrogenated pyridine derivatives.
Substituted products: Halogenated and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing complex organic molecules. Biology: It is investigated for its potential as an enzyme inhibitor. Medicine: Preliminary studies suggest its role in developing novel therapeutic agents for diseases like cancer and neurodegenerative disorders. Industry: It finds use in materials science, particularly in developing advanced polymers and resins.
Mechanism of Action
The compound's biological activity is linked to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting the normal function. The pathways involved often include signaling cascades related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Insights :
- Sulfonyl Group : The pyridin-3-ylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioethers (e.g., Ilaprazole Impurity 2) or pyridin-3-ylmethyl groups (BD287915) .
- Phenoxymethyl vs.
Activity Insights :
- The target compound’s sulfonyl-piperidine group may confer kinase selectivity similar to sulfonamide-linked BRAF inhibitors (), while its phenoxymethyl group could enhance cell permeability compared to polar triazole-thiazole derivatives () .
- Antimicrobial activity is less likely than in triazole-containing analogs (), as sulfonyl groups are less disruptive to microbial membranes .
Physicochemical and Pharmacokinetic Properties
Key Differences :
Biological Activity
The compound 2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, which has shown promising biological activity in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzimidazole core, a phenoxymethyl group, and a pyridin-3-ylsulfonyl-piperidine moiety, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the sulfonamide and piperidine groups enhance its affinity for specific receptors or enzymes involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance:
- A study reported that related compounds showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer potential:
- Research has shown that certain derivatives induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
Case Studies
- Antimicrobial Efficacy
- Neuropharmacological Effects
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic pathways for synthesizing 2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzimidazole core. Key steps include:
- Benzimidazole core synthesis : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Piperidin-4-ylmethyl substitution : Alkylation of the benzimidazole nitrogen using 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethyl halides in polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) .
- Phenoxymethyl introduction : Nucleophilic substitution or Mitsunobu reactions to attach the phenoxymethyl group .
Characterization involves NMR (¹H/¹³C), IR, and HPLC for purity validation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., piperidinyl methyl protons at δ 3.1–3.5 ppm, benzimidazole aromatic protons at δ 7.2–8.3 ppm) .
- IR spectroscopy : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and benzimidazole (N-H stretch ~3400 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
Basic: How are preliminary biological activities screened for this compound?
Answer:
- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates .
- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) .
- Docking studies : Preliminary computational screening to predict binding affinity to target proteins (e.g., ATP-binding pockets) .
Advanced: How can researchers optimize reaction yields for the sulfonylation step in the synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent, catalyst ratio). For example, optimize pyridin-3-ylsulfonyl chloride equivalents (1.2–1.5 eq) in DMF at 60–80°C .
- Catalyst screening : Test bases like DBU or DIPEA to enhance sulfonamide formation .
- In situ monitoring : Employ HPLC to track intermediate formation and adjust reaction time (typically 12–24 hrs) .
Advanced: How to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Compound purity validation : Reanalyze batches via HPLC-MS to rule out degradation products .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Prioritize poses with hydrogen bonds to the sulfonyl group .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity trends .
Advanced: How to address regioselectivity challenges during benzimidazole functionalization?
Answer:
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer alkylation to the desired nitrogen .
- Steric/electronic analysis : Use computational tools (e.g., Spartan) to predict reactivity of benzimidazole nitrogens based on charge distribution .
- Protecting group strategies : Employ Boc or Fmoc groups to block competing sites during piperidinylmethylation .
Advanced: What strategies enable multi-gram synthesis with high reproducibility?
Answer:
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
- Purification optimization : Utilize automated flash chromatography (C18 columns) with gradient elution (MeCN/H₂O) .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .
- HPLC-MS stability profiling : Identify degradation products (e.g., hydrolyzed sulfonamide) and derive Arrhenius plots to predict shelf life .
- Solid-state analysis : Perform DSC/TGA to assess thermal stability and hygroscopicity .
Advanced: What methodologies validate target engagement in cellular environments?
Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment to confirm binding .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down assays .
- CRISPR-Cas9 knock-in models : Engineer cells with epitope-tagged targets for co-immunoprecipitation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
